molecular formula C15H24N6O6 B1498510 Homologue of valganciclovir CAS No. 1356932-88-1

Homologue of valganciclovir

Cat. No.: B1498510
CAS No.: 1356932-88-1
M. Wt: 384.39 g/mol
InChI Key: DVCUGHHGLKCBMT-AXDSSHIGSA-N
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Description

Valganciclovir is an antiviral medication used primarily for the treatment and prevention of cytomegalovirus (CMV) infections, especially in immunocompromised individuals. A homologue of valganciclovir refers to a compound with a similar structure but differing in certain aspects, such as the length of the carbon chain or functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valganciclovir homologues typically involves the modification of the valine ester group or the ganciclovir base structure. Common synthetic routes include:

  • Esterification: Reacting ganciclovir with various amino acids or their derivatives to form esters.

  • Alkylation: Introducing alkyl groups to modify the ganciclovir structure.

  • Reduction: Reducing specific functional groups to alter the compound's properties.

Industrial Production Methods: Industrial production of valganciclovir homologues involves large-scale chemical synthesis, purification, and quality control processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Valganciclovir homologues can undergo various chemical reactions, including:

  • Oxidation: Converting alcohols to ketones or aldehydes.

  • Reduction: Reducing ketones or aldehydes to alcohols.

  • Substitution: Replacing functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Production of alcohols.

  • Substitution: Generation of new compounds with altered functional groups.

Scientific Research Applications

Valganciclovir homologues have diverse applications in scientific research, including:

  • Chemistry: Studying the structure-activity relationships of antiviral compounds.

  • Biology: Investigating the mechanisms of viral replication and inhibition.

  • Medicine: Developing new antiviral drugs for the treatment of CMV and other viral infections.

  • Industry: Producing pharmaceuticals with improved bioavailability and efficacy.

Mechanism of Action

Valganciclovir homologues are compared with other antiviral compounds such as acyclovir, ganciclovir, and foscarnet. These compounds share similarities in their mechanisms of action but differ in their chemical structures and specific applications. Valganciclovir homologues are unique in their improved oral bioavailability and efficacy against CMV infections.

Comparison with Similar Compounds

  • Acyclovir: A nucleoside analogue used for herpes simplex virus infections.

  • Ganciclovir: A nucleoside analogue used for CMV infections.

  • Foscarnet: A non-nucleoside inhibitor of viral DNA polymerase.

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCUGHHGLKCBMT-AXDSSHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356932-88-1
Record name (2-((2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy)-3-hydroxypropyl) (2S)-2-amino-3-methylbutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356932881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQV7HPH0C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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